Product packaging for Isoxazolo[5,4-c]pyridin-3-amine(Cat. No.:CAS No. 114080-94-3)

Isoxazolo[5,4-c]pyridin-3-amine

Cat. No.: B046305
CAS No.: 114080-94-3
M. Wt: 135.12 g/mol
InChI Key: YDWPZZKCLZOZDR-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-c]pyridin-3-amine (CAS 114080-94-3) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This amine-derivatized isoxazolopyridine serves as a key pharmacophore and versatile synthetic intermediate for constructing more complex, bioactive molecules. Research Applications and Value: Neuroscience Research: Structural analogs, particularly isoxazolo[5,4-c]-2,7-naphthyridines, have demonstrated promising neurotropic activities in preclinical models. These activities include significant anticonvulsant effects, with some compounds surpassing the efficacy of the standard drug ethosuximide in pentylenetetrazole-induced seizure tests. Additional psychotropic properties such as anxiolytic and antidepressant effects have also been observed, making this scaffold a compelling candidate for the development of new central nervous system (CNS) active agents . Oncology and Drug Discovery: The fused isoxazole-pyridine core is recognized as a privileged structure in medicinal chemistry. Related compounds, such as isoxazolo[5,4-c]quinolines, have been identified as effective inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy pathways . This highlights the potential of this chemical class in the design of novel anti-cancer therapeutics. Mechanistic Insights & Physicochemical Properties: With a molecular weight of 135.12 g/mol and a favorable topological polar surface area (TPSA), this compound exhibits high gastrointestinal absorption potential, though it is not predicted to readily cross the blood-brain barrier. Its structure is compliant with key drug-likeness rules, including Lipinski's Rule of Five, enhancing its suitability as a lead compound in hit-to-lead optimization campaigns . Product Information: CAS Number: 114080-94-3 Molecular Formula: C6H5N3O Molecular Weight: 135.12 g/mol Storage: For long-term stability, it is recommended to store this product in a dark place, under an inert atmosphere, and in a freezer at -20°C . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B046305 Isoxazolo[5,4-c]pyridin-3-amine CAS No. 114080-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]oxazolo[5,4-c]pyridin-3-amine
Source PubChem
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InChI

InChI=1S/C6H5N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPZZKCLZOZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552565
Record name [1,2]Oxazolo[5,4-c]pyridin-3-amine
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

114080-94-3
Record name Isoxazolo[5,4-c]pyridin-3-amine
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Record name [1,2]Oxazolo[5,4-c]pyridin-3-amine
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Record name [1,2]oxazolo[5,4-c]pyridin-3-amine
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Advanced Synthetic Methodologies for Isoxazolo 5,4 C Pyridin 3 Amine and Analogues

Strategic Retrosynthetic Analyses Towards the Isoxazolo[5,4-c]pyridine (B11769059) Scaffold

The design of a synthetic route for complex heterocyclic systems like isoxazolo[5,4-c]pyridine begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For the isoxazolo[5,4-c]pyridine scaffold, two primary disconnection approaches are generally considered. researchgate.netbeilstein-journals.org

The first approach involves the annulation of an isoxazole (B147169) ring onto a pre-existing pyridine (B92270) core. researchgate.netbeilstein-journals.org This strategy relies on the functionalization of a pyridine derivative in a manner that facilitates the subsequent formation of the fused isoxazole ring. Key disconnections in this approach would sever the C-N and C-O bonds of the isoxazole ring, leading back to a suitably substituted pyridine precursor.

Conversely, the second major strategy focuses on constructing the pyridine ring onto a functionalized isoxazole moiety. researchgate.netbeilstein-journals.org This approach is advantageous when the desired substitution pattern on the isoxazole ring is more readily accessible. The retrosynthetic disconnection here would break the bonds forming the pyridine ring, suggesting a cyclization reaction from an isoxazole precursor bearing appropriate side chains.

Direct Annulation Routes for the Isoxazolo[5,4-c]pyridine Core

Direct annulation methods offer efficient pathways to the isoxazolo[5,4-c]pyridine scaffold by forming one of the heterocyclic rings in a single, often concerted, step.

Isoxazole Ring Formation through Cycloaddition Reactions

A prominent strategy for constructing the isoxazole ring is through 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com This powerful method typically involves the reaction of a nitrile oxide with an alkyne or an alkene. In the context of synthesizing isoxazolo[5,4-c]pyridines, an appropriately substituted pyridine derivative bearing an alkyne or a masked alkyne functionality can react with a nitrile oxide to form the fused isoxazole ring. mdpi.commdpi.com The regioselectivity of this cycloaddition is a critical aspect, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. mdpi.com Intramolecular nitrile oxide cycloaddition (INOC) is a particularly effective variant where the nitrile oxide and the alkyne are part of the same molecule, leading to the formation of the fused ring system in a highly efficient manner. mdpi.commdpi.com

Pyridine Ring Construction via Cyclocondensation Pathways

The construction of the pyridine ring onto an existing isoxazole core is often achieved through cyclocondensation reactions. beilstein-journals.org These reactions involve the formation of two new bonds to close the pyridine ring, typically from an acyclic or partially cyclic precursor. A common approach involves the reaction of a 5-aminoisoxazole derivative with a 1,3-dicarbonyl compound or its equivalent. clockss.orgnih.gov The initial condensation is followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield the final isoxazolo[5,4-b]pyridine (B12869864) system, an isomer of the target scaffold. clockss.orgnih.govresearchgate.net The specific isomer formed depends on the starting materials and reaction conditions. Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, have also been employed to construct the isoxazolo[5,4-b]pyridine core in a highly convergent and atom-economical fashion. nih.govacs.org

Multi-Step Synthesis via Functionalized Precursors

Multi-step syntheses provide a high degree of flexibility, allowing for the introduction of various substituents and the precise control of stereochemistry.

Utilization of Substituted Pyridine Derivatives as Precursors

A versatile approach to isoxazolo[5,4-c]pyridines starts with appropriately substituted pyridine derivatives. nih.gov For instance, a 2-chloro-3-nitropyridine (B167233) can serve as a key starting material. nih.gov The synthesis often involves the introduction of a side chain at the 2-position that can be converted into the isoxazole ring. A common strategy is the intramolecular nucleophilic substitution of the nitro group by a nucleophile generated from the side chain, leading to the closure of the isoxazole ring. nih.gov This method has been successfully applied to the synthesis of various isoxazolo[4,5-b]pyridines. beilstein-journals.orgnih.gov

A general reaction scheme is presented below:

Step 1: Nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with a suitable nucleophile.

Step 2: Modification of the introduced side chain to generate a species capable of cyclizing.

Step 3: Intramolecular cyclization to form the isoxazole ring, often promoted by a base.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Chloro-3-nitropyridine1. Ethyl acetoacetate, NaH; 2. H2SO4; 3. NaNO2, HClEthyl 3-hydroxyisoxazolo[4,5-b]pyridine-6-carboxylateNot reported nih.gov
2-Chloro-3-nitropyridines1. Ethyl cyanoacetate, K2CO3; 2. H2SO4; 3. NaNO2, HClIsoxazolo[4,5-b]pyridine (B12869654) derivativesNot reported nih.gov

Employment of Functionalized Isoxazole Moieties as Precursors

Alternatively, the synthesis can commence from a pre-formed isoxazole ring bearing functional groups that facilitate the construction of the fused pyridine ring. nsf.govacs.org A common precursor is a 5-aminoisoxazole derivative. clockss.orgacs.org The pyridine ring can be constructed by reacting the 5-aminoisoxazole with various α,β-unsaturated carbonyl compounds or dicarbonyl synthons. clockss.orgnih.gov This approach allows for the introduction of a wide range of substituents onto the pyridine ring. For example, the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate leads to the formation of an isoxazolo[5,4-b]pyridine derivative. clockss.org

A representative reaction scheme involves:

Step 1: Condensation of a 5-aminoisoxazole with a suitable carbonyl-containing compound.

Step 2: Intramolecular cyclization of the intermediate.

Step 3: Aromatization to furnish the isoxazolo[5,4-b]pyridine system.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Methylisoxazol-5-amineEthyl 2-cyano-3-ethoxyacrylate, fusionEthyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate65 clockss.org
3-Methylisoxazol-5-amine2-(Bis(methylthio)methylene)malononitrile, fusion4-Amino-5-cyano-3-methylisoxazolo[5,4-b]pyridineNot reported clockss.org
5-Aminoisoxazole-4-carboxamidesEthyl trifluoroacetate, sodium ethoxideIsoxazolo[5,4-d]pyrimidin-4-olsNot reported acs.org

Amidoxime-Mediated Cyclization Strategies

The construction of the isoxazole ring is a foundational step in the synthesis of many isoxazolopyridine scaffolds. Strategies involving oxime derivatives are central to this process. A key approach involves the cyclization of N-hydroxyimidoyl chlorides, generated from oximes, with a suitable partner to form the 5-aminoisoxazole core.

This multi-step synthesis begins with commercially available aldehydes which are converted to their corresponding oximes by reaction with hydroxylamine. acs.org These oximes are then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield N-hydroxyimidoyl chlorides. acs.org The subsequent and crucial cyclization step is achieved by reacting these intermediates with a nucleophile like 2-cyanoacetamide (B1669375) in the presence of a base, such as sodium ethoxide. This reaction constructs the 5-aminoisoxazole-4-carboxamide (B1610676) ring system, which serves as a versatile precursor for the subsequent annulation of the pyridine ring to form the final isoxazolo[5,4-d]pyrimidine (B13100350) scaffold. acs.org This pathway highlights the importance of oxime-derived intermediates in building the core heterocyclic structure.

Table 1: Example of a Multi-Step Synthesis Involving an Oxime Intermediate

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
1Aldehyde (e.g., 4-fluorobenzaldehyde)Hydroxylammonium chlorideAldehyde OximeFormation of the oxime functional group. acs.org
2Aldehyde OximeN-chlorosuccinimide (NCS)N-hydroxyimidoyl chlorideActivation for cyclization. acs.org
3N-hydroxyimidoyl chloride2-Cyanoacetamide, Sodium ethanolate5-Aminoisoxazole-4-carboxamideFormation of the core isoxazole ring. acs.org
45-Aminoisoxazole-4-carboxamideEthyl trifluoroacetate, Sodium ethanolateIsoxazolo[5,4-d]pyrimidin-4-olAnnulation of the pyrimidine (B1678525) ring. acs.org

Nucleophilic Aromatic Substitution (SNAr) Driven Cyclizations

Intramolecular Nucleophilic Aromatic Substitution (SNAr) represents an effective strategy for the cyclization step in forming the isoxazolopyridine core. This method typically involves a pyridine ring bearing a good leaving group, such as a nitro group or a halogen, which is displaced by an intramolecular nucleophile to forge the fused isoxazole ring.

An efficient synthesis for isoxazolo[4,5-b]pyridines, an analogue of the target compound, has been developed using readily available 2-chloro-3-nitropyridines. nih.gov The key step is the intramolecular SNAr of the nitro group. nih.gov The synthesis starts by creating a side chain with a nucleophilic carbon, which then attacks the carbon bearing the nitro group, leading to cyclization and formation of the isoxazole ring. nih.govbeilstein-journals.org This approach is advantageous due to its use of accessible starting materials, mild reaction conditions, and high yields. nih.gov

In a related strategy, the fusion of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile leads to an isoxazolo[5,4-b]pyridine derivative. The proposed mechanism involves an initial nucleophilic addition of the amino group, followed by cyclization and aromatization, which includes a nucleophilic addition of the isoxazole C4-position to a nitrile function, demonstrating another variant of cyclization driven by nucleophilic attack. clockss.org

Table 2: SNAr-Driven Synthesis of Isoxazolo[4,5-b]pyridine Analogues

Starting MaterialKey IntermediateCyclization ConditionProduct TypeFinding
2-Chloro-3-nitro-6-R-pyridinesPyridylacetoacetic estersK₂CO₃ or DBUEthyl 6-R-isoxazolo[4,5-b]pyridine-3-carboxylatesEfficient cyclization via intramolecular substitution of the nitro group. nih.gov
Isonitroso compounds derived from 2-chloro-3-nitropyridinesArylhydrazone derivativesK₂CO₃Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesArylhydrazone protection allows for successful cyclization. nih.govbeilstein-journals.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry emphasize the use of green and sustainable methods. Techniques such as microwave-assisted synthesis, one-pot multi-component reactions, and ultrasound irradiation have been successfully applied to the synthesis of isoxazolopyridines, offering significant advantages over conventional methods.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijnrd.org This technology has been effectively utilized in the synthesis of isoxazolopyridine derivatives.

A green and efficient one-pot, three-component synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been achieved under microwave irradiation in water, completely avoiding the use of any additional catalyst or reagent. nih.govacs.org This method is highly suitable for creating libraries of these compounds for drug discovery. nih.gov In another example, a microwave-assisted reaction between aromatic aldehydes, a 1,3-dicarbonyl compound (like dimedone), and 3-methylisoxazol-5-amine produced isoxazolo[5,4-b]quinolin-5(6H)-ones in high yields (67-90%). researchgate.net The primary benefits of MAOS include a dramatic reduction in reaction time from hours to minutes and improved energy efficiency. ijnrd.orgnih.gov

Table 3: Comparison of MAOS and Conventional Methods for Isoxazolopyridine Synthesis

Reaction TypeMethodConditionsReaction TimeYieldReference
Three-component synthesis of isoxazolo[5,4-b]pyridinesMAOSWater, 120°C10-15 minHigh nih.govacs.org
Three-component synthesis of isoxazolo[5,4-b]quinolin-5(6H)-onesMAOSEtOH, 120°C5 min67-90% researchgate.net
Synthesis of Fluorescein (General Example)Conventional HeatingN/A10 hoursN/A ijnrd.org
Synthesis of Fluorescein (General Example)MAOSN/A35 minutesN/A ijnrd.org

One-Pot Multi-Component Reaction (MCR) Strategies

Multi-Component Reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. oiccpress.com This approach is valued in green chemistry for its atom economy, reduced number of purification steps, and operational simplicity.

The synthesis of isoxazolo[5,4-b]pyridines and related quinoline (B57606) derivatives has been successfully achieved through MCRs. researchgate.netnih.gov For example, a three-component condensation of 5-amino-3-methylisoxazole (B44965), dimedone, and an aromatic aldehyde yields a 4,6,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5-one derivative. nih.gov Similarly, a one-pot tandem reaction involving an aryl glyoxal, a 5-aminoisoxazole, and malononitrile (B47326) can be used to synthesize isoxazolo[5,4-b]pyridines. researchgate.net These MCRs can be enhanced by sustainable energy sources like microwave or ultrasound irradiation, further improving their efficiency. nih.govacs.orgresearchgate.net The power of MCRs lies in their ability to rapidly generate molecular diversity and complexity from simple and readily available starting materials. oiccpress.comacs.orgbeilstein-journals.org

Ultrasound-Irradiation Enhanced Synthesis

The use of ultrasonic irradiation as an energy source in organic synthesis offers a green and powerful alternative to conventional heating. The physical phenomena of acoustic cavitation provide thermal and mechanical effects that can significantly enhance reaction rates and yields. researchgate.netnih.gov

A novel and straightforward synthesis of isoxazolo[5,4-b]pyridines has been developed via a one-pot, three-component reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation. researchgate.net This method uses acetic acid as both a solvent and a catalyst, featuring high efficiency, short reaction times, and an environmentally friendly profile. researchgate.net Compared to traditional heating methods, ultrasound-assisted synthesis consistently demonstrates advantages such as reduced reaction times (minutes instead of hours), higher yields, and milder reaction conditions. nih.govpreprints.org For instance, in the synthesis of certain isoxazole derivatives, ultrasound irradiation increased yields by 14%-40% and shortened reaction times by over an hour. preprints.org This technique has also been applied to the synthesis of isoxazolopyridines using an organocatalyst, showcasing its versatility. researchgate.net

Table 4: Efficacy of Ultrasound-Irradiation in Synthesis

Product TypeMethodReaction TimeYieldAdvantage of UltrasoundReference
Isoxazolo[5,4-b]pyridinesUltrasound-Assisted MCRShortHighGreen conditions, easy purification, high efficiency. researchgate.net
(3-phenylisoxazol-5-yl)methanol derivativesUltrasound-Assisted One-Pot90-270 min45-87%Increased yield by 14-40%, shortened time by >1 hr. preprints.org
1,2,4-Triazolo[1,5-a]pyrimidinesUltrasound-Assisted Cyclocondensation5-17 minExcellentShorter time and higher yields compared to oil bath heating. nih.gov
4,5-DihydroisoxazolesUltrasound-Assisted15 min75-86%Yield increased from 37-47% (stirring) to 75-86%. preprints.org

Chemoselectivity and Regioselectivity in Isoxazolo[5,4-c]pyridin-3-amine Synthesis

Controlling selectivity is a paramount challenge in the synthesis of complex heterocyclic systems like isoxazolopyridines. Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) are crucial for obtaining the desired isomer.

In the synthesis of isoxazolo[5,4-b]pyridines, regioselectivity is often dictated by the nature of the reactants. The reaction of 5-amino-3-methylisoxazole with various α,β-unsaturated ketones has been shown to be an efficient and regioselective method for producing the corresponding fused pyridines. nih.gov The reaction proceeds via a Michael addition followed by cyclization and aromatization, with the regiochemical outcome controlled by the electrophilic and nucleophilic sites on the reactants.

Microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes also proceed with high regioselectivity to afford 3,5-disubstituted isoxazoles, which are key building blocks. nih.gov Similarly, ultrasound-assisted synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from β-enaminones and 5-amino-1,2,4-triazole showed high regioselectivity, which was attributed to the specific reaction conditions promoted by sonication. nih.gov

Furthermore, in syntheses involving SNAr, the regioselectivity is inherently controlled by the positions of the nucleophile and the leaving group on the pyridine ring. nih.gov In some cases, unexpected rearrangements, such as the base-promoted Boulton–Katritzky rearrangement observed during the cyclization of certain hydrazone intermediates, can occur, leading to different regioisomers. This highlights the importance of carefully selecting protecting groups and reaction conditions to control the final regiochemical outcome. nih.govbeilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound and its analogues is a focal point of research, with a significant emphasis on optimizing reaction conditions to maximize yields and improve process efficiency. Various strategies have been developed, ranging from the selection of appropriate catalysts and solvents to the fine-tuning of reaction temperatures and the application of non-conventional energy sources.

A highly efficient and environmentally friendly method has been developed for the synthesis of isoxazolopyridin-3-amine derivatives, affording excellent yields. rsc.org This process is noted for its operational simplicity, broad substrate scope, and often circumvents the need for chromatographic purification. rsc.org A key feature of this optimized method is its scalability and the use of water as a reaction solvent, which significantly enhances its green chemistry profile. rsc.org

The optimization of reaction parameters is crucial for maximizing product yield and minimizing the formation of byproducts. Key areas of focus in these optimization efforts include the choice of catalysts, solvents, and reaction temperature.

Catalyst and Solvent Effects:

The selection of an appropriate catalyst and solvent system is a critical factor in the synthesis of isoxazole-containing heterocyclic systems. For instance, in the synthesis of related isoxazolo[5,4-b]pyridines, p-toluenesulfonic acid monohydrate has been effectively used as a catalyst in water, leading to good to excellent yields and simplifying the purification process. researchgate.net In other methodologies, acetic acid has been employed in a dual role as both a solvent and a catalyst, particularly in ultrasound-irradiated reactions to produce isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.net The use of l-proline (B1679175) as an organocatalyst in water has also been reported for the synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives, highlighting the move towards milder and more environmentally benign reaction conditions. researchgate.net

For the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, a related isoxazole core structure, various organocatalysts have been explored to enhance reaction efficiency. The use of 4-(dimethylamino)pyridine (DMAP) as a Brønsted organo-base catalyst in a water-ethanol solvent system at 80 °C has proven effective. researchgate.net Similarly, l-valine (B1682139) has been utilized as an organocatalyst in ethanol (B145695) under reflux, leading to excellent yields in very short reaction times. researchgate.net Guanidine hydrochloride in water at room temperature and sulfated polyborate under solvent-free conditions at 80 °C have also been successfully employed. researchgate.net

Temperature Optimization:

Reaction temperature is a critical parameter that can significantly influence the yield and purity of the desired product. In the molybdenum-mediated synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates from isoxazole precursors, a clear correlation between temperature and yield was observed. beilstein-journals.org

Table 1: Effect of Temperature on the Yield of Pyridone 2g
Temperature (°C)Reaction TimeYield (%)Observations
602 days45-
701 day74Isolation of enamine side-product
803 hours63Resinification of the reaction mixture
853 hours42Increased resinification

As the data indicates, increasing the temperature from 60 °C to 70 °C led to a significant improvement in the yield of pyridone 2g from 45% to 74% and a reduction in reaction time. beilstein-journals.org However, further increasing the temperature to 80 °C and 85 °C resulted in a decrease in yield due to the resinification of the reaction mixture. beilstein-journals.org This highlights the delicate balance required when optimizing temperature to achieve a high yield in a reasonable timeframe without promoting undesirable side reactions. beilstein-journals.org

Alternative Energy Sources:

To enhance reaction rates and improve yields, alternative energy sources such as ultrasound and microwave irradiation have been investigated. Ultrasound irradiation has been successfully applied to the synthesis of isoxazolo[5,4-b]pyridines, offering advantages such as shorter reaction times, high efficiency, and greener reaction conditions by using acetic acid as both a solvent and a catalyst. researchgate.netresearchgate.net

In a related context, the synthesis of pyrazolo[1,5-a]pyridines, which shares some structural similarities, has been optimized using sonication. A comparison between conventional heating and sonication revealed a dramatic improvement in both reaction time and yield.

Table 2: Optimization of Conditions for the Synthesis of 5a
EntryCatalystSolventMethodTime (min)Yield (%)
1-MeCNReflux18085
2-MeCNSonication2096
3-EtOHSonication2590
4-H₂OSonication3082
5-TolueneSonication2578

The data clearly demonstrates that sonication in acetonitrile (B52724) (MeCN) provides a superior yield (96%) in a significantly shorter reaction time (20 minutes) compared to conventional refluxing (85% yield in 180 minutes). nih.gov Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, often under catalyst- and additive-free conditions. mdpi.com These non-conventional energy sources represent a promising avenue for further optimizing the synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of Isoxazolo 5,4 C Pyridin 3 Amine

Reactivity Profile of the Exocyclic Amino Group

The exocyclic amino group at the 3-position is a key functional handle for derivatization. As a primary aromatic amine, it exhibits characteristic nucleophilicity, enabling a variety of functionalization reactions.

N-Acylation Reactions for Amide Formation

The primary amino group of Isoxazolo[5,4-c]pyridin-3-amine readily undergoes N-acylation with various acylating agents to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups and building more complex molecular architectures. The process typically involves the reaction of the amine with acyl halides, anhydrides, or carboxylic acids under appropriate conditions. masterorganicchemistry.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation from carboxylic acids. acs.org

Acylation can be achieved using standard laboratory procedures, often requiring a base to neutralize the acidic byproduct, such as HCl in the case of acyl chlorides. masterorganicchemistry.comgoogle.com The resulting amides are valuable intermediates in medicinal chemistry. For instance, N-acylation of the related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine scaffold has been shown to be crucial for biological activity. nih.gov

Table 1: Representative N-Acylation Reactions

Acylating Agent Product Type Typical Conditions
Acetyl Chloride Acetamide Base (e.g., Pyridine (B92270), Triethylamine)
Acetic Anhydride Acetamide Optional acid or base catalyst
Benzoyl Chloride Benzamide Base (e.g., Pyridine)

N-Alkylation Reactions for Amine Functionalization

While the fused ring system contains nitrogen atoms that can also undergo alkylation, the exocyclic amino group can be selectively or subsequently alkylated to form secondary or tertiary amines. This functionalization is typically achieved by reacting the amine with alkyl halides or other alkylating agents. The reaction's outcome can be influenced by factors such as the nature of the alkylating agent, the solvent, and the base used. In related azolo-fused heterocycles, solvent choice has been shown to direct alkylation towards different ring nitrogens, a factor that could also influence the selectivity between ring and exocyclic amine alkylation in this compound.

Direct alkylation of the exocyclic amine increases its steric bulk and modifies its electronic properties, which can be a key strategy in tuning the pharmacological profile of the resulting derivatives.

Table 2: Common Reagents for N-Alkylation

Alkylating Agent Product Type
Iodomethane N-Methyl Amine
Benzyl Bromide N-Benzyl Amine

Diazotization and Subsequent Coupling Reactions

As a primary heteroaromatic amine, this compound is expected to undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures. google.com This reaction converts the amino group into a diazonium salt (Isoxazolo[5,4-c]pyridin-3-diazonium salt).

These diazonium salts are versatile synthetic intermediates. acs.org Although often unstable, they can be used immediately in subsequent reactions. A key application is in azo coupling, where the diazonium salt acts as an electrophile and reacts with electron-rich coupling components like phenols, anilines, or active methylene (B1212753) compounds to form highly colored azo dyes. google.comresearchgate.net This reaction provides a pathway to a wide range of derivatives with potential applications as dyes, pigments, or photosensitive materials. nih.gov

Table 3: Examples of Coupling Partners for Diazonium Salts

Coupling Partner Class Example Compound Product Type
Phenols Phenol, β-Naphthol Azo Dye
Aromatic Amines Aniline, N,N-Dimethylaniline Azo Dye (Triazene)

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with the carbonyl group of aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. researchgate.net

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. ijacskros.com These imine derivatives are important in coordination chemistry, as the imine nitrogen can coordinate with metal ions, and they are also valuable intermediates for further synthetic transformations. wikipedia.org The synthesis of Schiff bases from various heterocyclic amines is a common strategy for developing compounds with a wide range of biological activities. nih.gov

Table 4: Carbonyl Compounds for Schiff Base Formation

Carbonyl Compound Product Type
Benzaldehyde N-Benzylideneimine
Acetone N-Propylideneimine

Reactivity of the Fused Isoxazole (B147169) Ring System

The fused isoxazole ring is an integral part of the molecule's core structure. Its reactivity is influenced by the electron distribution across the bicyclic system, which is shaped by the electronegative oxygen and nitrogen atoms within the isoxazole ring and the fused electron-deficient pyridine ring.

Nucleophilic Additions and Substitutions on the Isoxazole Ring

The isoxazole ring is generally susceptible to nucleophilic attack, often leading to ring-opening reactions, particularly when activated by electron-withdrawing groups or under basic conditions. The N-O bond is the weakest link in the ring and is prone to cleavage.

Ring Opening and Rearrangement Reactions (e.g., Boulton–Katritzky Rearrangement of related isomers)

Ring-opening reactions are a characteristic feature of the isoxazole nucleus, often initiated by nucleophilic attack or reduction. A notable rearrangement reaction for related heterocyclic systems is the Boulton–Katritzky rearrangement. This reaction typically involves the thermal or base-catalyzed rearrangement of a 3-acyl or 3-amidoxime substituted isoxazole into a new heterocyclic system.

Direct evidence for the Boulton–Katritzky rearrangement on this compound is not documented. However, a recent study demonstrated this rearrangement for the related isoxazolo[4,5-b]pyridine (B12869654) system. beilstein-journals.org In this work, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones were shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl[1,2,3]triazol-4-yl)pyridines. beilstein-journals.org This transformation proceeds via deprotonation of the hydrazone, followed by nucleophilic attack of the resulting anion onto the isoxazole nitrogen, leading to ring opening and subsequent recyclization to form the triazole ring. beilstein-journals.org The efficiency of the rearrangement was found to be dependent on the electronic nature of the substituents on the arylhydrazone moiety.

Table 1: Boulton–Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine Arylhydrazones
Starting MaterialConditionsProductYieldReference
Isoxazolo[4,5-b]pyridine-3-carbaldehyde p-tolylhydrazoneK₂CO₃, DMF, 60 °C3-Hydroxy-2-(2-p-tolyl- beilstein-journals.orgwikipedia.orgtriazol-4-yl)pyridine92% beilstein-journals.org
Isoxazolo[4,5-b]pyridine-3-carbaldehyde p-chlorophenylhydrazoneK₂CO₃, DMF, 60 °C2-[2-(4-Chlorophenyl)- beilstein-journals.orgwikipedia.orgtriazol-4-yl]-3-hydroxypyridine95% beilstein-journals.org
Isoxazolo[4,5-b]pyridine-3-carbaldehyde 2,4-dinitrophenylhydrazoneK₂CO₃, DMF, 100 °CNo rearrangement- beilstein-journals.org

This precedent suggests that if the amino group of this compound were converted into a suitable derivative (e.g., an amidine or a similar structure with an appropriately positioned nucleophile), it could potentially undergo analogous rearrangements.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, a characteristic that is further amplified by the fused, electron-withdrawing isoxazole ring. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions on the Pyridine Moiety

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack. libretexts.org Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, which further deactivates the ring and introduces a positive charge. libretexts.org When substitution does occur, it typically proceeds at the 3-position (C5 in the this compound system) to avoid the formation of a highly unstable cationic intermediate with a positive charge on the nitrogen atom. libretexts.org

For this compound, the fused isoxazole ring acts as an additional deactivating group, making EAS even more challenging. No specific examples of EAS reactions like nitration, halogenation, or Friedel-Crafts acylation directly on the this compound scaffold are reported. Such transformations would likely require harsh conditions and may result in low yields or complex product mixtures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for derivatizing heterocyclic systems. wikipedia.orgwikipedia.orgwikipedia.org To utilize this compound in these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, Cl) or a triflate, on the pyridine ring. The synthesis of a halogenated precursor would be the critical first step.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. wikipedia.org The Suzuki coupling of nitrogen-containing heterocycles can be challenging due to catalyst inhibition by the basic nitrogen atom. organic-chemistry.org However, the development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), has enabled efficient coupling of various pyridine derivatives. organic-chemistry.org A halo-substituted this compound could foreseeably be coupled with various aryl or vinyl boronic acids under appropriate catalytic conditions (e.g., Pd(OAc)₂, a suitable phosphine (B1218219) ligand, and a base like K₃PO₄ or Cs₂CO₃). wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is generally carried out under mild, basic conditions (often using an amine as the base and solvent). wikipedia.org A halogenated this compound could be coupled with various alkynes to introduce alkynyl substituents onto the pyridine ring, a common strategy for extending conjugation or providing a handle for further transformations.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would be highly useful for derivatizing a halo-substituted this compound. For example, a chloro- or bromo-isoxazolopyridine could be coupled with a wide range of primary or secondary amines, anilines, or even ammonia (B1221849) equivalents to introduce diverse amino functionalities onto the pyridine ring. organic-chemistry.orgbeilstein-journals.org The choice of palladium precatalyst, ligand (e.g., BINAP, X-Phos), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for achieving high yields. wikipedia.orglibretexts.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds
ReactionTypical Catalyst/LigandTypical BaseCoupling PartnerReference
Suzuki-MiyauraPd(OAc)₂ / XPhos or SPhosK₃PO₄, Cs₂CO₃Ar-B(OH)₂ wikipedia.orgorganic-chemistry.org
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, DiisopropylamineTerminal Alkyne wikipedia.orglibretexts.org
Buchwald-HartwigPd₂(dba)₃ / BINAP or XantphosNaOt-Bu, Cs₂CO₃R¹R²NH wikipedia.orgbeilstein-journals.org

Oxidation and Reduction Chemistry of the Pyridine Ring

The oxidation of pyridine rings typically forms pyridine N-oxides. This transformation is usually accomplished with peroxy acids like m-CPBA. The resulting N-oxide can alter the reactivity of the pyridine ring, facilitating nucleophilic substitution at the C4 and C6 positions. However, the presence of the fused isoxazole and the amino group may lead to complex side reactions under strong oxidizing conditions.

Reduction of the pyridine ring can be achieved through catalytic hydrogenation (e.g., using H₂/Pd or PtO₂) to yield a tetrahydropyridine (B1245486) or piperidine (B6355638) derivative. This transformation saturates the ring, destroying its aromaticity and converting the planar, electron-deficient system into a flexible, aliphatic amine-like structure. Such a change dramatically alters the molecule's three-dimensional shape and physicochemical properties. While one source mentions that the related isoxazolo[4,5-c]pyridin-3-amine (B1442517) can undergo oxidation and reduction, specific conditions and outcomes were not provided.

Derivatization for Structure-Activity Relationship (SAR) and Biological Evaluation

This compound is a valuable scaffold for medicinal chemistry due to its fused heterocyclic nature and the presence of a primary amino group, which serves as a convenient handle for derivatization. researchgate.net SAR studies on related isoxazolopyridine and isoxazolopyrimidine systems have revealed key positions for modification to tune biological activity. nih.govacs.orgmdpi.com

The primary amino group at the C-3 position is the most obvious site for derivatization. Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Studies on the closely related isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, explored as TLR7 agonists, demonstrated that varying the amine substituent at the 4-position (analogous to the pyridine ring) and the substituent at the 3-position of the isoxazole ring significantly impacts potency and selectivity. acs.org For example, introducing different amines via nucleophilic aromatic substitution on a 4-chloro-isoxazolo[5,4-d]pyrimidine precursor allowed for extensive SAR exploration. acs.org Similarly, another study on isoxazolo[4,5-d]pyridazin-4(5H)-ones as anti-inflammatory agents involved synthesizing a library of analogues with different moieties attached to the core structure to identify potent dual COX-2/5-LOX inhibitors. nih.gov

Table 3: Potential Derivatization Strategies for SAR Studies
Position of ModificationReaction TypeReagentResulting Functional GroupPotential Biological Target Class
3-Amino GroupAcylationR-COClAmideKinase Inhibitors, Anticancer
3-Amino GroupSulfonylationR-SO₂ClSulfonamideAntimicrobial, Anti-inflammatory
Pyridine Ring (via halogenation)Suzuki CouplingAr-B(OH)₂Aryl substituentGPCR Ligands, Ion Channel Modulators
Pyridine Ring (via halogenation)Buchwald-Hartwig AminationR¹R²NHAmino substituentTLR Agonists, Kinase Inhibitors

These examples underscore a common approach in medicinal chemistry: using a core scaffold like this compound and systematically modifying its peripheral functional groups to optimize interactions with a biological target.

Strategic Functionalization at Different Positions of the Fused System

There is no specific information available in the reviewed literature concerning the strategic functionalization at different positions of the this compound fused system. Research detailing reactions such as electrophilic or nucleophilic substitutions, metal-catalyzed cross-coupling, or C-H functionalization on this specific scaffold has not been found.

Introduction of Diverse Pharmacophoric Groups

No documented studies were found that describe the introduction of diverse pharmacophoric groups onto the this compound skeleton. Pharmacophores are essential for modulating the biological activity of a compound, and their attachment typically involves derivatizing existing functional groups or positions on the core structure. Without foundational reactivity studies, the methods for introducing such groups on this specific compound remain undocumented in the available literature.

Stereochemical Aspects of Derivatization (if applicable to chiral derivatives)

There is no information available regarding the synthesis of chiral derivatives of this compound or any associated stereochemical considerations. Such studies would be contingent on derivatization reactions that introduce chiral centers, and as noted, the basic derivatization chemistry of this compound is not described in the available scientific literature.

Medicinal Chemistry Applications and Drug Discovery Paradigms

Isoxazolo[5,4-c]pyridine (B11769059) as a Privileged Scaffold for Drug Design

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.gov The isoxazolo[5,4-c]pyridine ring system fits this description due to its structural resemblance to endogenous molecules like purines, which allows it to interact with a variety of enzymes and receptors. nih.gov This has spurred extensive research into the synthesis and biological evaluation of its derivatives.

The isoxazolo[5,4-c]pyridine scaffold has been identified as a key component in the development of selective inhibitors for various kinases, which are crucial targets in cancer therapy. nih.gov Additionally, derivatives of this scaffold have shown promise as anti-inflammatory agents and have been explored for their potential in treating neurological disorders. nih.gov The adaptability of the isoxazolo[5,4-c]pyridine core allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds.

Lead Compound Identification and Optimization Strategies

The process of discovering new drugs often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties such as low potency or poor bioavailability. Once a lead is identified, medicinal chemists employ various optimization strategies to improve its characteristics.

For derivatives of isoxazolo[5,4-c]pyridine, lead optimization often involves modifying substituents on the heterocyclic core. For instance, in the development of Aurora kinase inhibitors, optimization of a lead compound from the imidazo[4,5-b]pyridine series involved introducing a 1-benzylpiperazinyl group to enhance its in vitro properties. nih.gov Further refinement by adding solubilizing groups led to the identification of a preclinical candidate with high oral bioavailability and potent kinase inhibition. nih.gov

A common strategy is to synthesize a library of analogues with systematic variations in their structure. These compounds are then screened for their biological activity, and the results are used to build a structure-activity relationship (SAR) model. This iterative process of design, synthesis, and testing allows for the rational optimization of the lead compound.

In-Depth Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. These studies are crucial for the rational design of more potent and selective drugs.

The potency and selectivity of isoxazolo[5,4-c]pyridine derivatives are highly dependent on the nature and position of their substituents. For example, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as FGFR kinase inhibitors, the introduction of two chlorine atoms at the ortho positions of a dimethoxyphenyl ring significantly increased both enzymatic and cellular activity against FGFR1. nih.gov Conversely, replacing the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole moiety resulted in a substantial loss of potency. nih.gov

Similarly, for a series of tricyclic Ras farnesyl-protein transferase inhibitors, the introduction of chloro, bromo, and iodo substituents at the 3-position of the pyridine (B92270) ring resulted in equipotent compounds, while a fluoro substituent led to a tenfold decrease in activity. nih.gov The presence of bulky groups like tert-butyl or phenyl at the same position rendered the compounds inactive. nih.gov These examples highlight the critical role that even small structural modifications can play in determining the pharmacological profile of a compound.

Table 1: SAR of 3-Substituents on 1H-Pyrazolo[3,4-b]pyridine as FGFR1 Inhibitors Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov

Compound3-SubstituentFGFR1 IC₅₀ (nM)
4a 2,6-dichlorophenyl0.3
5 (1H-indazol-5-yl)3.3

During lead optimization, it is important to consider not only the potency of a compound but also its "ligand efficiency" (LE). LE is a metric that relates the binding affinity of a molecule to its size (number of heavy atoms). youtube.com A high LE indicates that the molecule is making efficient use of its atoms to bind to the target. This is a particularly useful concept in fragment-based drug discovery, where small, low-affinity fragments are optimized into more potent leads. youtube.com

Lipophilicity, often expressed as logP, is another critical parameter in drug design as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The lipophilicity of isoxazolo[3,4-b]pyridin-3(1H)-ones and their derivatives has been studied using both chromatographic and computational methods. mdpi.com These studies have shown that the lipophilicity can be significantly affected by the substituents on the ring nitrogen. mdpi.com Finding the right balance of lipophilicity is crucial for achieving good oral bioavailability and avoiding off-target effects.

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies used in medicinal chemistry to discover new chemical series with improved properties or to circumvent intellectual property limitations. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the original biological activity. nih.gov Bioisosteric replacement, on the other hand, involves swapping a functional group with another that has similar physical or chemical properties. researchgate.net

In the context of isoxazolo[5,4-c]pyridine derivatives, these strategies can be employed to explore new chemical space and identify novel chemotypes. For example, researchers have successfully replaced a quinazoline (B50416) ring with an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold to develop a new class of selective TLR7 agonists. acs.orgnih.gov This demonstrates the utility of scaffold hopping in generating novel and potent drug candidates.

Fragment-Based Drug Discovery (FBDD) Leveraging the Isoxazolo[5,4-c]pyridine Core

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds, particularly for challenging targets. biosolveit.denih.gov FBDD starts with the screening of small, low-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. biosolveit.de These initial hits are then grown or linked together to create more potent, drug-like molecules. biosolveit.de

The isoxazolo[5,4-c]pyridine core, with its compact size and versatile chemistry, is well-suited for use in FBDD. The principles of FBDD rely on the high ligand efficiency of fragments, meaning they form high-quality interactions with the target protein. biosolveit.de By identifying fragments that bind to a target of interest, researchers can then use the isoxazolo[5,4-c]pyridine scaffold as a template to build upon, adding substituents that extend into nearby pockets of the binding site to increase potency and selectivity. This approach has the potential to lead to the discovery of novel inhibitors for a variety of therapeutic targets.

Prodrug Design for Isoxazolo[5,4-c]pyridin-3-amine: Enhancing Pharmacokinetic and Pharmacodynamic Profiles

For the heterocyclic scaffold, this compound, which is a core component in the development of various therapeutic agents, prodrug strategies are of significant interest. While specific, publicly available research detailing the synthesis and pharmacokinetic evaluation of prodrugs derived directly from this compound is limited, the principles of prodrug design can be extrapolated from strategies applied to structurally related isoxazole (B147169) and pyridine-containing compounds. These strategies often focus on modifying key functional groups to improve drug-like properties.

The amine group at the 3-position of the this compound ring is a prime target for prodrug modification. This functional group can be derivatized in several ways to create bioreversible linkages. Common approaches include the formation of amides, carbamates, or phosphoramidates. For instance, creating an amide linkage with an amino acid can leverage endogenous amino acid transporters to improve absorption. Similarly, carbamate (B1207046) prodrugs can be designed to be cleaved by esterases, which are abundant in the body, to release the parent amine.

Another potential site for prodrug modification, depending on the specific derivatives of the core scaffold, could be substituents on the pyridine ring. If these derivatives contain hydroxyl or carboxylic acid functionalities, they can be converted into ester or amide prodrugs, respectively. These modifications are well-established methods for increasing lipophilicity and, consequently, enhancing membrane permeability and oral bioavailability.

The successful application of prodrug design to compounds structurally related to this compound underscores the potential of this approach for this specific scaffold. The table below illustrates hypothetical prodrug strategies that could be applied to this compound based on established medicinal chemistry principles.

Parent CompoundProdrug MoietyPotential LinkageTargeted Enzyme for ActivationAnticipated Pharmacokinetic/Pharmacodynamic Improvement
This compoundAmino Acid (e.g., Valine)AmidePeptidases, AmidasesIncreased absorption via amino acid transporters, improved aqueous solubility.
This compoundAlkyl/Aryl CarbamateCarbamateEsterasesEnhanced lipophilicity and membrane permeability, potentially leading to increased oral bioavailability.
This compoundPhosphatePhosphoramidatePhosphatases, Cytochrome P450Significantly increased aqueous solubility for parenteral formulations, potential for targeted release in tissues with high phosphatase activity.
Hydroxylated derivative of this compoundAcyl group (e.g., Acetyl)EsterEsterasesIncreased lipophilicity and passive diffusion across biological membranes.

While detailed research findings on the prodrug design specifically for this compound are not widely reported, the foundational principles of medicinal chemistry provide a clear roadmap for how such strategies could be effectively employed to enhance its therapeutic utility. Future research in this area would be invaluable in unlocking the full potential of this promising heterocyclic scaffold.

Advanced Theoretical and Computational Studies of Isoxazolo 5,4 C Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of isoxazolo[5,4-c]pyridin-3-amine. These methods provide a detailed picture of the molecule at the subatomic level.

Electronic Structure Analysis and Molecular Electrostatic Potential (MEP) Mapping

Electronic structure analysis reveals the distribution of electrons within the this compound molecule. This is crucial for understanding its chemical properties and reactivity. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the molecule's surface. In MEP maps, red regions indicate areas of negative electrostatic potential, which are typically associated with high electron density and are prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. For isoxazolopyridine derivatives, MEP maps often show negative potential around nitrogen and oxygen atoms, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy.

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the synthesized structure. For instance, the calculated vibrational frequencies for the amino group (NH2) in related isoxazolopyridine derivatives have been shown to be in good agreement with experimental IR spectra, confirming the successful cyclization and formation of the desired product. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

FMO analysis of this compound and its analogs helps in understanding their chemical behavior and designing reactions. imperial.ac.uk It provides insights into how these molecules will interact with other reagents, which is crucial for synthesizing new derivatives with desired properties. libretexts.org

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are indispensable for predicting how this compound might interact with biological targets, a key aspect of drug discovery.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the binding mode at the atomic level.

GABA Receptors: Derivatives of isoxazoles are known to interact with GABA receptors. nih.govnih.gov Molecular docking studies have been used to investigate the binding of isoxazolo[5,4-c]pyridine (B11769059) analogs to GABA-A receptors, revealing key interactions that contribute to their potential anticonvulsant activity. nih.gov For example, docking studies have shown that certain derivatives can form hydrogen bonds with specific amino acid residues in the GABA-A receptor, such as Thr176 and Arg180, leading to strong binding affinities. nih.gov

5-HT1A Receptors: The 5-HT1A receptor is another important target for neuropsychiatric drugs. Docking studies have been employed to predict the binding of isoxazolo[5,4-c]pyridine derivatives to this receptor, providing insights into their potential anxiolytic and antidepressant effects. nih.gov

SERT Receptors: The serotonin (B10506) transporter (SERT) is a primary target for many antidepressant medications. Molecular docking has been utilized to assess the binding affinity of isoxazolo[5,4-c]pyridine compounds to SERT, with some derivatives showing strong interactions stabilized by hydrogen bonds with residues like Gly439 and Ile441. nih.gov

The binding affinities, often expressed as binding energy (kcal/mol), indicate the strength of the interaction. Lower binding energies suggest a more stable complex and potentially higher biological activity.

CompoundTarget ReceptorBinding Energy (kcal/mol)Key Interacting Residues
Derivative 4iGABA-A-8.81Thr176, Arg180
Derivative 4iSERT-7.28Gly439, Ile441

This table presents example data from docking studies of related isoxazolopyridine derivatives to illustrate the type of information obtained. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Starting from the docked pose, MD simulations can assess the stability of the binding and explore different conformations of the ligand within the binding site. These simulations offer a more realistic representation of the biological environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

QSAR and QSRR models are mathematical models that relate the chemical structure of a compound to its biological activity or retention behavior in chromatography, respectively. These models are crucial for understanding the structural features that govern a molecule's function and for predicting the properties of novel compounds.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on closely related isoxazole (B147169) and isoxazolopyridine scaffolds demonstrate the power of this approach. For instance, 3D-QSAR studies on a series of isoxazole derivatives have been used to identify structural requirements for farnesoid X receptor (FXR) agonists, which are therapeutic targets for liver diseases. nih.gov In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to build predictive models. nih.gov

These models revealed that the hydrogen bond donor field made a significant contribution to the molecular activity. nih.gov The robustness of these models is indicated by their statistical parameters, such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov For the CoMSIA model, a q² of 0.706 and an r² of 0.969 were achieved, indicating strong predictive ability. nih.gov The contour maps generated from these models showed that hydrophobic groups at the R2 position and electronegative groups at the R3 position are critical for agonistic activity. nih.gov

Similarly, QSRR models have been developed for isoxazolo[3,4-b]pyridine-3(1H)-one derivatives to understand their interaction with human serum albumin (HSA), a key factor in drug distribution. mdpi.com These models, built using multiple linear regression (MLR), help in predicting the protein binding affinity of new compounds based on their structural descriptors. mdpi.com

Table 1: Statistical Parameters of a 3D-QSAR Model for Isoxazole Derivatives as FXR Agonists

Modelq² (Cross-validated r²)r² (Non-validated r²)r²_pred (External validation)
CoMFA 0.6640.9600.872
CoMSIA 0.7060.9690.866

Data derived from a study on isoxazole derivatives targeting the farnesoid X receptor (FXR). nih.gov

In silico ADMET prediction is a critical step in early-stage drug development to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. Computational tools can predict a wide range of properties for a given chemical structure. For related heterocyclic compounds like sulfonamide-pyridine derivatives, online servers such as pkCSM and PreADMET have been used to compute properties like intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and various toxicity endpoints like mutagenicity and carcinogenicity. nih.gov

These predictive models help in assessing the drug-likeness of a compound. For example, high intestinal absorption is desirable for orally administered drugs, while BBB permeability is crucial for drugs targeting the central nervous system. Predictions of CYP enzyme inhibition are important to foresee potential drug-drug interactions. nih.gov Although specific ADMET data for this compound is sparse, predictions for related structures highlight the types of parameters evaluated.

Table 2: Example of In Silico ADMET Property Predictions for Bioactive Heterocyclic Compounds

PropertyPredicted Value/ClassImplication
Water Solubility -2.903 log(mol/L)Moderate solubility
Intestinal Absorption 92.5%High absorption
BBB Permeability -0.168 log(BB)Permeable
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions
AMES Toxicity Non-MutagenLow risk of mutagenicity
Carcinogenicity NegativeLow risk of carcinogenicity

Data is illustrative and based on predictions for potent sulfonamide-pyridine derivatives. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful tools for identifying novel hit compounds from large chemical libraries. These methods use computational algorithms to dock potential ligands into the active site of a biological target and score their binding affinity. This approach was utilized in the discovery of novel Toll-like receptor 7 (TLR7) agonists based on an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, an isomer of the title compound's core structure. nih.gov Researchers designed and synthesized a library of compounds and used their understanding of the structure-activity relationship to optimize agonist activity. nih.gov

In a similar vein, virtual screening has been applied to discover inhibitors for Janus kinase 3 (JAK3), a target for autoimmune diseases, using a pyrazolopyrimidine scaffold. nih.gov Such studies often involve creating a library of novel molecules in silico, filtering them based on predicted toxicity and then using covalent docking to analyze their interaction with the target protein, guiding the synthesis of the most promising candidates. nih.gov These examples underscore the utility of cheminformatics in navigating vast chemical spaces to find promising derivatives of core structures like isoxazolopyridine.

Conformational Analysis and Tautomerism Studies

Understanding the three-dimensional structure and potential tautomeric forms of a molecule is fundamental to comprehending its interactions with biological targets. The conformational properties of this compound can be inferred from crystallographic studies of its isomers. The crystal structure of the related compound Isoxazolo[4,5-b]pyridin-3-amine has been resolved, providing valuable geometric data. researchgate.net

The study revealed a monoclinic crystal system with space group P2₁/n. researchgate.net The precise bond lengths, angles, and torsion angles determined from such crystallographic data are essential inputs for accurate molecular modeling, docking, and dynamics simulations.

Table 3: Crystallographic Data for Isoxazolo[4,5-b]pyridin-3-amine

ParameterValue
Chemical Formula C₆H₅N₃O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.2140
b (Å) 6.8527
c (Å) 16.3538
β (°) ** 97.335
Volume (ų) **579.54
Z 4

Data from the crystallographic study of Isoxazolo[4,5-b]pyridin-3-amine. researchgate.net

Furthermore, this compound can exist in different tautomeric forms due to the migration of a proton. The amine group at position 3 can potentially tautomerize to an imine form. The InChI (International Chemical Identifier) for the compound explicitly notes the potential for tautomerism involving the exocyclic nitrogen and the isoxazole ring nitrogen. sigmaaldrich.com This amino-imino tautomerism is a common feature in 3-aminoisoxazole (B106053) systems and can significantly influence the molecule's hydrogen bonding capacity, polarity, and ultimately, its biological activity. Computational studies are often employed to determine the relative energies and populations of these tautomers under different conditions.

Future Perspectives and Unresolved Challenges in Isoxazolo 5,4 C Pyridin 3 Amine Research

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

A significant hurdle in the advancement of isoxazolo[5,4-c]pyridin-3-amine-based therapeutics lies in the synthesis of enantiomerically pure compounds. Many biologically active molecules are chiral, and their different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The development of efficient and scalable asymmetric synthetic methods is therefore crucial for producing single-enantiomer drugs.

Current synthetic strategies often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Future research will need to focus on the development of novel catalytic systems and chiral auxiliaries to control the stereochemistry during the synthesis of the isoxazolo[5,4-c]pyridine (B11769059) core and its subsequent functionalization. The use of enzymes as biocatalysts also presents a promising avenue for achieving high enantioselectivity under mild reaction conditions.

Exploration of Novel Biological Targets and Therapeutic Areas

While the anticancer and antimicrobial properties of some this compound derivatives have been investigated, the full therapeutic potential of this scaffold remains largely untapped. Future research should aim to explore a wider range of biological targets and disease indications.

Systematic screening of compound libraries against diverse panels of receptors, enzymes, and other protein targets could uncover novel mechanisms of action and expand the therapeutic applications of this chemical class. For instance, derivatives of the related isoxazolo[5,4-d]pyrimidine (B13100350) scaffold have shown promise as Toll-like receptor 7 (TLR7) agonists, suggesting that isoxazolo[5,4-c]pyridin-3-amines could also modulate the immune system and find use in immunotherapy or as vaccine adjuvants. acs.orgnih.govsemanticscholar.org Furthermore, exploration into their potential in treating neurological disorders and inflammatory conditions is warranted, given the broad biological activities observed in related heterocyclic systems. researchgate.net

Rational Design of Highly Selective and Potent Agents with Improved Safety Profiles

A key challenge in drug development is to design compounds that are highly potent against their intended target while minimizing off-target effects that can lead to toxicity. The rational design of this compound derivatives with enhanced selectivity is a critical area for future investigation.

Structure-based drug design, aided by X-ray crystallography and computational modeling, can provide detailed insights into the binding interactions between the compounds and their biological targets. nih.gov This information can then be used to guide the synthesis of new analogs with optimized potency and selectivity. For example, modifying substituents on the pyridine (B92270) or isoxazole (B147169) rings can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. The goal is to develop agents that exhibit a wide therapeutic window, maximizing efficacy while ensuring patient safety.

Addressing Metabolic Instability and Pharmacokinetic Limitations

The journey of a drug from administration to its target site is fraught with metabolic hurdles. Many promising drug candidates fail in development due to poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or poor distribution. Addressing the metabolic instability and pharmacokinetic limitations of this compound derivatives is paramount for their successful clinical translation.

Future studies should focus on identifying the metabolic "hotspots" within the molecule that are susceptible to enzymatic degradation. This can be achieved through in vitro metabolism studies using liver microsomes and other enzyme preparations. Once these liabilities are identified, medicinal chemists can employ strategies such as introducing blocking groups or modifying the scaffold to enhance metabolic stability without compromising biological activity. The trifluoromethyl group, for instance, is often used to improve metabolic stability due to the strength of the carbon-fluorine bond. cardiff.ac.uk

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Discovery Pipeline

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govmednexus.orgmdpi.comnih.govmdpi.com These powerful computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of virtual compounds, and optimize their pharmacokinetic properties. nih.govmednexus.orgnih.gov

In the context of this compound research, AI and ML can be employed to:

Virtual Screening: Screen large virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological testing. nih.gov

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new analogs based on their chemical structure. mdpi.com

ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds to identify potential liabilities early in the discovery process. mdpi.com

De Novo Design: Generate novel this compound structures with desired pharmacological profiles. mednexus.org

By leveraging AI and ML, researchers can accelerate the discovery pipeline, reduce the costs associated with drug development, and increase the likelihood of success. nih.govmednexus.org

Translational Research and Pre-Clinical Development of Lead Candidates

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. For this compound derivatives, this will involve a rigorous process of translational research and pre-clinical development.

Q & A

What are the common synthetic routes for Isoxazolo[5,4-c]pyridin-3-amine, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis of isoxazolo-pyridine derivatives often involves cyclization reactions between hydroxylamine and α-cyano esters or via [3+2] cycloaddition strategies. For example, Khan and Rafala (1975) demonstrated the synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one using hydroxylamine and α-cyano esters under reflux conditions in ethanol, achieving moderate yields (45–60%) . Bauer and Nambury (1961) optimized reaction temperatures (60–80°C) and solvent polarity (ethanol vs. DMF) to enhance regioselectivity during cyclization, noting that polar aprotic solvents improve ring closure efficiency . Key variables include:

  • Catalysts: Acidic or basic conditions influence tautomerism and product distribution.
  • Substituents: Electron-withdrawing groups on the pyridine ring favor cyclization but may reduce solubility.
Method Reactants Conditions Yield Reference
Hydroxylamine cyclizationα-cyano estersEthanol, reflux45–60%
[3+2] CycloadditionNitrile oxides, alkynesDMF, 80°C, 12h50–70%

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Level: Basic
Methodological Answer:
A multi-technique approach ensures accurate structural elucidation:

  • NMR Spectroscopy: 1H and 13C NMR (DMSO-d6 or CDCl3) resolve ring protons and substituents. For example, coupling constants (J = 2–4 Hz) between H-4 and H-5 confirm the isoxazole-pyridine fusion . DEPT-135 experiments differentiate CH₂ and CH₃ groups in alkylated derivatives .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) provides bond-length data and confirms regiochemistry. Yao and Deng (2007) resolved the planar structure of 5-amino-3-(4-pyridyl)isoxazole, showing a dihedral angle of 5.2° between rings .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 150.138 for C₆H₆N₄O) and fragmentation patterns .

How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. To address these:

Cross-Verification: Compare NMR (1H, 13C, HSQC) and IR spectra across solvents (e.g., DMSO vs. CDCl3) to identify tautomeric shifts .

Isotopic Labeling: Use 15N-labeled hydroxylamine in synthesis to track nitrogen environments in ambiguous cases .

Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry for comparison with experimental data .

Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% that may skew spectral interpretations .

What strategies improve regioselectivity in isoxazolo-pyridine ring formation during synthesis?

Level: Advanced
Methodological Answer:
Regioselectivity challenges arise from competing cyclization pathways. Effective strategies include:

  • Directed Metalation: Use lithiation (e.g., LDA) at pyridine C-4 to direct hydroxylamine attack, favoring the 5,4-c isomer over 4,5-b .
  • Microwave-Assisted Synthesis: Short reaction times (10–15 min) at 120°C reduce side-product formation by minimizing thermal degradation .
  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups on reactive amines to block undesired cyclization sites .
Strategy Effect Yield Improvement
Microwave irradiationReduces reaction time and byproducts15–20%
Boc protectionBlocks competing nucleophilic sites25–30%

What are the key stability considerations for storing this compound?

Level: Basic
Methodological Answer:
Stability is influenced by moisture, light, and temperature:

  • Storage Conditions: Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation .
  • Hygroscopicity: Silica gel desiccants reduce hydrolysis; water content should be <0.1% (tested via Karl Fischer titration) .
  • Degradation Signs: Discoloration (yellow to brown) indicates oxidation; monitor via TLC (Rf shift) or UV-Vis (λmax 270 nm) .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:
DFT and molecular docking studies provide mechanistic insights:

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to identify reactive sites. For example, a low LUMO energy (–1.8 eV) at C-3 predicts susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on transition-state energetics .
  • Docking Studies: Map electrostatic potential surfaces to predict binding affinities with biological targets (e.g., kinase enzymes) .

How do steric and electronic effects influence the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:
Structure-activity relationships (SAR) are critical for drug design:

  • Electron-Donating Groups (EDGs): Methyl or methoxy groups at C-5 enhance π-stacking with aromatic residues in enzyme active sites, improving IC50 values by 2–3 fold .
  • Steric Hindrance: Bulky substituents at C-3 (e.g., isopropyl) reduce binding to flat hydrophobic pockets but improve metabolic stability .
  • Halogenation: Chlorine at C-6 increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS-targeted compounds .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.